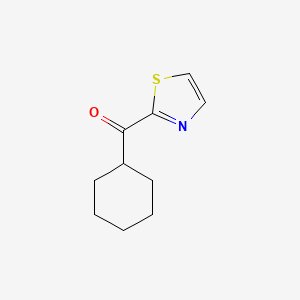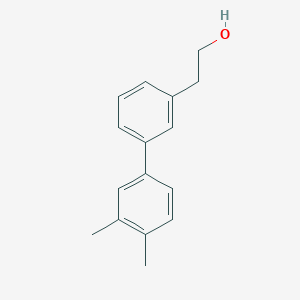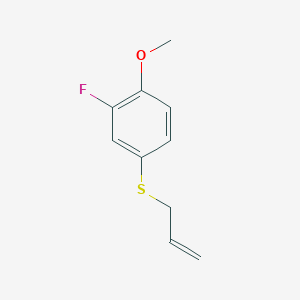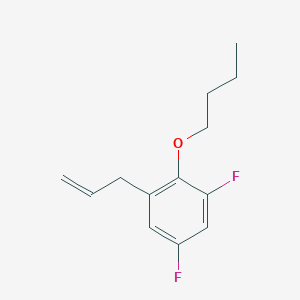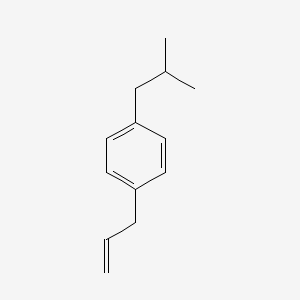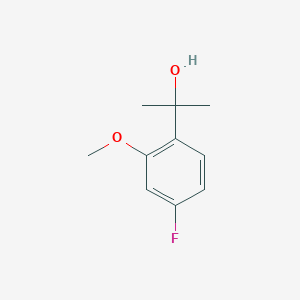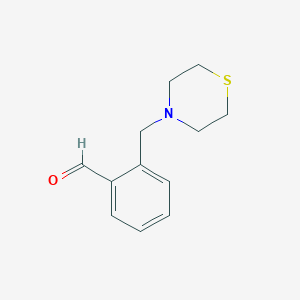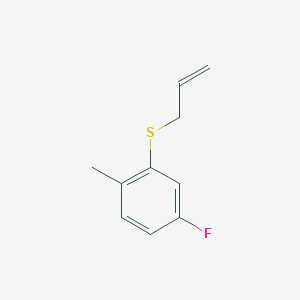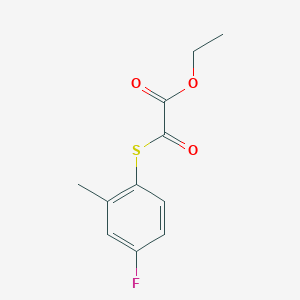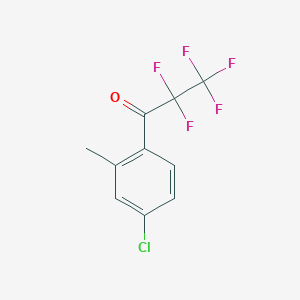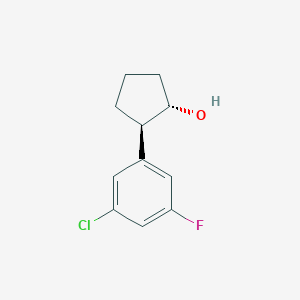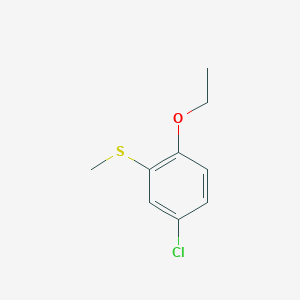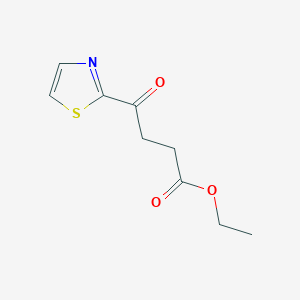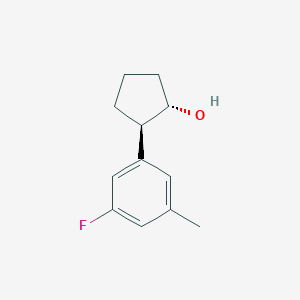
trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol: is a fluorinated organic compound with the molecular formula C12H15FO. It is characterized by a cyclopentanol ring substituted with a 3-fluoro-5-methylphenyl group in the trans configuration. This compound is known for its unique molecular structure and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopentanone and 3-fluoro-5-methylbenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopentanol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways .
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities .
Industry: In the industrial sector, trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol is used in the production of specialty chemicals and advanced materials, contributing to innovations in various fields .
Mechanism of Action
The mechanism by which trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in a unique manner. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- trans-2-(3-Chloro-5-methylphenyl)cyclopentanol
- trans-2-(3-Bromo-5-methylphenyl)cyclopentanol
- trans-2-(3-Iodo-5-methylphenyl)cyclopentanol
Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol exhibits unique properties due to the fluorine atom’s small size and high electronegativity. This results in distinct reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(1S,2R)-2-(3-fluoro-5-methylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-5-9(7-10(13)6-8)11-3-2-4-12(11)14/h5-7,11-12,14H,2-4H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLPWIARXBSEM-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@H]2CCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
